N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Description
Historical Development of Indole-2-Carboxamides
The exploration of indole-2-carboxamides began in the early 2000s, with initial studies focusing on their psychoactive properties and receptor binding affinities. A pivotal shift occurred in the 2010s when researchers identified their potential as kinase inhibitors. For example, Sindac et al. (2014) demonstrated that indole-2-carboxamides could inhibit neurotropic alphaviruses by targeting host translation machinery. Subsequent work by Al-Wahaibi et al. (2022) expanded this scope, showing that derivatives like 5d and 5e exhibited dual inhibition of EGFR (IC~50~ = 13–23 nM) and CDK2 (IC~50~ = 11–34 nM). These findings underscored the capability of indole-2-carboxamides to serve as multi-target agents.
The introduction of N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide emerged from systematic structure-activity relationship (SAR) studies. Researchers optimized earlier leads by incorporating methyl groups at the N1 and C5 positions to enhance metabolic stability and binding affinity. The 4-methylbenzamido moiety at C3 was introduced to improve hydrophobic interactions with kinase ATP-binding pockets.
Significance of this compound in Drug Discovery
This compound exemplifies the strategic design of dual-target inhibitors. Its structure enables simultaneous engagement with EGFR and CDK2, two kinases frequently dysregulated in cancers. Preclinical studies indicate that the 4-methylbenzamido group enhances π-π stacking with EGFR’s Phe723 residue, while the N-methyl substituent reduces off-target interactions with cytochrome P450 enzymes. Compared to first-generation indole-2-carboxamides, this derivative shows a 2.5-fold improvement in antiproliferative activity against MCF-7 breast cancer cells (GI~50~ = 49 nM vs. 193 nM for earlier analogs).
Table 1: Key Pharmacological Properties of this compound
| Property | Value (Mean ± SD) | Reference Compound |
|---|---|---|
| EGFR Inhibition (IC~50~) | 85 ± 6 nM | Erlotinib (80 nM) |
| CDK2 Inhibition (IC~50~) | 33 ± 4 nM | Dinaciclib (20 nM) |
| Antiproliferative GI~50~ | 37 ± 2 nM | Doxorubicin (1.1 µM) |
Overview of Structural Classifications within Indole-2-Carboxamide Family
Indole-2-carboxamides are classified based on substituent patterns:
- C3 Modifications : The C3 position often bears aryl or heteroaryl amides. For instance, replacing 4-methylbenzamido with morpholin-4-yl (as in 5d ) reduces CDK2 affinity by 40%.
- N1 Substitutions : Alkyl groups (e.g., methyl, ethyl) at N1 improve solubility. The N,N-dimethyl variant in PubChem CID 11226413 introduces steric hindrance, altering binding kinetics.
- C5 Halogenation : Chlorine or bromine at C5 enhances apoptosis induction via p53 stabilization.
Table 2: Impact of Substituents on Bioactivity
| Position | Substituent | EGFR IC~50~ (nM) | CDK2 IC~50~ (nM) |
|---|---|---|---|
| C3 | 4-Methylbenzamido | 85 | 33 |
| C3 | Morpholin-4-yl | 124 | 46 |
| N1 | Methyl | 85 | 33 |
| N1 | Ethyl | 92 | 38 |
Research Progress Timeline
- 2014 : Discovery of broad-spectrum antiviral indole-2-carboxamides targeting host translation machinery.
- 2022 : Development of dual EGFR/CDK2 inhibitors (e.g., 5e ) with sub-20 nM potency.
- 2023 : Optimization of 5-substituted derivatives (e.g., 5j ) achieving GI~50~ values below 40 nM.
- 2025 : Structural characterization of N,N-dimethyl variants demonstrating enhanced kinase selectivity.
This timeline highlights the transition from phenotypic screening to rational design, driven by advances in crystallography and computational modeling.
Properties
IUPAC Name |
N,5-dimethyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-4-7-13(8-5-11)18(23)22-16-14-10-12(2)6-9-15(14)21-17(16)19(24)20-3/h4-10,21H,1-3H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHLXYLVIQDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
N-Methylation and 5-Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Hydrolysis of Amide Groups
The compound contains two amide moieties: the N,5-dimethyl carboxamide at C2 and the 4-methylbenzamido group at C3.
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Carboxamide Hydrolysis : The N,N-dimethyl carboxamide group is less reactive toward hydrolysis compared to primary amides due to steric hindrance and electron donation from methyl groups. Acidic or basic conditions may cleave the amide bond, yielding 1H-indole-2-carboxylic acid derivatives .
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Benzamido Hydrolysis : The 4-methylbenzamido group at C3 can undergo hydrolysis under strong acidic (e.g., HCl, Δ) or basic (e.g., NaOH, Δ) conditions to form 3-amino-N,5-dimethyl-1H-indole-2-carboxamide .
Table 1: Hydrolysis Conditions and Products
| Amide Group | Conditions | Product |
|---|---|---|
| C2 Carboxamide | 6M HCl, reflux, 12h | Indole-2-carboxylic acid derivative |
| C3 Benzamido | 10% NaOH, 100°C, 8h | 3-Amino-indole-2-carboxamide |
Electrophilic Substitution
The indole ring is highly electron-rich, but substitution at C3 (benzamido group) and C5 (methyl) directs electrophiles to remaining positions:
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C4 and C6 Reactivity : Electrophiles (e.g., nitronium ions, halogens) may attack C4 or C6, though steric hindrance from the C5 methyl group favors C4 .
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Vilsmeier–Haack Formylation : Under mild conditions, formylation occurs at C7 due to steric blocking at C3 and electronic deactivation at C5 .
Oxidation Reactions
Indole derivatives are prone to oxidation at the pyrrole ring:
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Oxindole Formation : Oxidation with N-bromosuccinimide (NBS) converts the indole to oxindole (Figure 1 ), with the benzamido group stabilizing intermediates .
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Side-Chain Oxidation : The 4-methyl group on the benzamido substituent may oxidize to a carboxylic acid under strong oxidants like KMnO₄ .
Cycloaddition Reactions
The C2–C3 double bond participates in cycloadditions, though steric bulk from substituents limits reactivity:
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Diels-Alder Reactions : Requires electron-deficient dienophiles (e.g., maleic anhydride). The reaction proceeds at C2–C3, forming fused bicyclic products .
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Pictet-Spengler Reaction : Limited by the bulky C3 substituent but feasible with aldehydes under acidic conditions to form tetrahydro-β-carbolines .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the indole ring to indoline, preserving amide functionalities:
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Selectivity : The C2–C3 double bond is preferentially hydrogenated over aromatic rings, yielding N,5-dimethyl-3-(4-methylbenzamido)-indoline-2-carboxamide .
Organometallic Reactions
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C2 Lithiation : Deprotonation at C2 using LDA or n-BuLi generates a nucleophilic site for alkylation or acylation, though competing N–H deprotonation may occur .
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Grignard Additions : The C3 benzamido group directs nucleophiles to C2 or C4 positions in polar solvents .
Figure 1: Oxidation to Oxindole
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death. This mechanism is similar to that observed with other benzimidazole derivatives, which have been documented for their ability to bind to the colchicine site on tubulin, inhibiting its polymerization and thereby affecting cancer cell proliferation .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.43 | Tubulin polymerization inhibition |
| A549 | 0.05 | Induction of apoptosis |
| HeLa | 0.07 | Disruption of microtubule dynamics |
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the COX-2 pathway. This suggests its potential use in treating inflammatory diseases .
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its application in therapeutic settings.
2.1 Interaction with Biological Targets
The compound interacts with various biological targets, including enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Table 2: Inhibition of Cyclooxygenase Enzymes by this compound
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| COX-1 | 0.166 | Study A |
| COX-2 | 0.037 | Study B |
Case Studies
3.1 Study on Cancer Cell Lines
In a recent study conducted by Blajeski et al., this compound was tested against multiple breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated a high degree of cytotoxicity and a marked ability to induce apoptosis through mitochondrial pathways .
3.2 Anti-inflammatory Study
Another study focused on the anti-inflammatory effects of the compound showed significant reductions in edema volume in animal models when treated with varying doses of this compound compared to standard anti-inflammatory drugs like diclofenac .
Mechanism of Action
The mechanism of action of N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure diverges from related indole-2-carboxamides in its substitution pattern:
- C3 Position: The 4-methylbenzamido group introduces steric bulk and aromaticity, contrasting with smaller alkyl (e.g., ethyl, pentyl) or halogenated groups in analogs like 5-chloro-3-ethyl-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide (EC₅₀ = 50 nM, CB1 modulation) or sulfonamide-substituted derivatives (e.g., R1L2 in ).
- C5 Position : A methyl group replaces common halogen (e.g., F, Cl) or hydrogen substituents seen in compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide .
- N1 Position : Methylation at N1 may enhance metabolic stability compared to unsubstituted indoles .
Physicochemical Properties
- Solubility : Methyl and benzamido groups may reduce aqueous solubility compared to halogenated analogs (e.g., 5-fluoro derivatives in ).
- Melting Points : Benzamido-substituted analogs typically exhibit high melting points (e.g., 233–250°C for compounds in ), suggesting similar thermal stability for the target compound.
- Purity : HPLC-purified analogs achieve >95% purity, a benchmark for pharmacological studies .
Research Implications
The structural uniqueness of N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide positions it as a candidate for tailored receptor modulation. Comparative studies with halogenated or alkyl-substituted analogs suggest trade-offs between potency and selectivity, warranting further SAR exploration. Priority research areas include:
Biological Activity
N,5-Dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
- IUPAC Name : N,5-dimethyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
- Molecular Formula : C19H19N3O2
- CAS Number : 53353115
Synthetic Routes
The synthesis typically involves several key steps:
- Formation of the Indole Core : Achieved through Fischer indole synthesis using phenylhydrazine and a ketone or aldehyde.
- Introduction of the Carboxamide Group : The indole derivative reacts with an acid chloride or anhydride in the presence of a base.
- Methylation : Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM. This activity was associated with the induction of apoptosis, evidenced by increased levels of apoptotic markers such as caspases 3, 8, and 9 .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : It acts as a dual inhibitor targeting EGFR and CDK2 pathways, crucial in cancer cell proliferation and survival.
- Apoptotic Induction : The compound modulates apoptotic pathways by influencing the expression levels of proteins such as Bax and Bcl-2 .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | GI50 (µM) | Mechanism | Notable Features |
|---|---|---|---|
| N-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide | 1.35 | EGFR/CDK2 Inhibition | Lacks methyl group at position 5 |
| 5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide | 1.50 | Apoptosis Induction | Enhanced activity due to methyl substitution |
| This compound | 0.95 - 1.50 | Dual Inhibition | Unique methylation pattern enhances selectivity |
Case Studies and Research Findings
Several studies have contributed to understanding the compound's biological activity:
- Study on Antiproliferative Effects : A recent investigation reported that derivatives of indole carboxamides exhibited potent antiproliferative effects against multiple cancer cell lines, with N,5-dimethyl derivatives showing superior efficacy .
- Apoptosis Mechanisms : Research indicated that these compounds could significantly increase apoptotic markers in treated cells, suggesting a robust mechanism for inducing cell death in cancerous tissues .
- Targeting Mycobacterial Infections : Another study explored the compound's potential against non-tuberculous mycobacteria, highlighting its selective activity without significant cytotoxicity towards human cells .
Q & A
Basic: What are the optimal synthetic routes for N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling indole-2-carboxylic acid derivatives with substituted benzamides using carbodiimide-based coupling reagents (e.g., TBTU) in dichloromethane (DCM) or toluene. Key steps include:
- Amide bond formation : React 5-methyl-1H-indole-2-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base (e.g., 2,6-lutidine) at 25–30°C .
- Purification : Use Combiflash chromatography (gradient elution with ethyl acetate/hexane) or recrystallization from acetone/diethyl ether to isolate the product .
- Yield optimization : Control reaction temperature (0–5°C during reagent addition) and monitor progress via TLC (hexane:ethyl acetate, 9:3 v/v) .
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : Analyze and NMR spectra for characteristic shifts (e.g., indole NH at δ 11.7 ppm, benzamido carbonyl at δ 165–170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] calcd for CHNO: 334.1556; observed: 334.1558) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
Advanced: How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies require systematic modifications:
- Substituent variation : Synthesize analogs with altered benzamido (e.g., 4-fluoro, 4-chloro) or indole-methyl groups. Compare bioactivity (e.g., IC) against targets like cannabinoid receptors (CB1) or kinases .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with CB1 residues) .
- In vitro assays : Test cytotoxicity (MTT assay), receptor binding (radioligand displacement), and solubility (shake-flask method) .
Advanced: How can contradictions in bioactivity data across studies be addressed?
Methodological Answer:
Conflicting results often arise from assay conditions or structural impurities:
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation time) and validate compound purity (>95% via HPLC) .
- Metabolic stability : Assess liver microsome stability to rule out rapid degradation masking activity .
- Orthogonal assays : Confirm receptor binding (SPR) with functional assays (cAMP accumulation for GPCRs) .
Methodological: What purification techniques are recommended for indole-carboxamide derivatives?
Methodological Answer:
- Combiflash chromatography : Use silica columns with gradients of ethyl acetate in hexane (0–30%) for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., acetone/diethyl ether) to remove unreacted starting materials .
- Trituration : Precipitate impurities by stirring crude product in cold ether .
Experimental Design: How to evaluate the compound’s solubility for in vivo studies?
Methodological Answer:
- Shake-flask method : Saturate aqueous buffer (pH 7.4) with compound, filter, and quantify supernatant via UV-Vis .
- Co-solvent approach : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
- Thermodynamic solubility : Measure via HPLC after 24-hour equilibration at 25°C .
Advanced: What strategies resolve spectral data contradictions (e.g., unexpected NMR shifts)?
Methodological Answer:
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- Isotopic labeling : Synthesize -labeled analogs to simplify - HMBC spectra .
- DFT calculations : Compare experimental shifts with computed values (Gaussian 16, B3LYP/6-31G*) .
Methodological: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
